![molecular formula C15H14N2OS B5655479 6-ethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5655479.png)
6-ethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including derivatives like the mentioned compound, has been improved over time to enhance efficiency and sustainability. A notable method involves a catalytic four-component reaction that streamlines the synthesis process by combining ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide. This method represents a greener, more economical approach to synthesizing this class of compounds, characterized by step economy, reduced catalyst loading, and simplified purification steps (Shi et al., 2018).
Molecular Structure Analysis
The structural analysis of thieno[2,3-d]pyrimidin-4(3H)-ones reveals a planar fused ring system that is crucial for its biological activity. The presence of substituents like the ethyl and 4-methylphenyl groups influences the molecular conformation and, consequently, the compound's reactivity and interaction with biological targets. X-ray crystallography studies have been instrumental in understanding these compounds' binding modes and structural characteristics, providing insight into their potential as dual inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee et al., 2009).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4(3H)-ones participate in various chemical reactions, contributing to their versatility as synthetic intermediates. They can undergo reactions such as alkylation, acylation, and cyclization, enabling the synthesis of a wide range of derivatives with diverse biological activities. These reactions are influenced by the compound's functional groups and the steric and electronic effects of substituents (Santilli et al., 1971).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, such as solubility, melting point, and crystal structure, are critical for their practical applications. These properties are determined by the compound's molecular structure and substituents, affecting its phase behavior, stability, and suitability for various applications. The planar structure and aromatic character of the thienopyrimidine core contribute to its solid-state properties and interactions with solvents and other molecules (Hu et al., 2007).
Chemical Properties Analysis
The chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones are defined by their reactivity towards nucleophiles, electrophiles, and other reagents. These reactions are crucial for the synthesis of pharmaceutical agents and for modifications to enhance the compound's biological activities. The electron-rich thienopyrimidine ring can engage in various chemical transformations, making it a valuable scaffold in medicinal chemistry (Gad-Elkareem et al., 2011).
properties
IUPAC Name |
6-ethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-3-12-8-13-14(19-12)16-9-17(15(13)18)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUISCQGRWDCBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN(C2=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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